2-(4-(Thiophen-2-yl)phenyl)ethanamine

Descripción general

Descripción

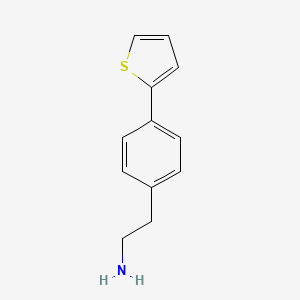

2-(4-(Thiophen-2-yl)phenyl)ethanamine is an aromatic amine that features a thiophene ring attached to a phenyl ring, which is further connected to an ethanamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Thiophen-2-yl)phenyl)ethanamine can be achieved through several methods. One common approach involves the condensation of thiophen-2-ylmethanamine with an aromatic aldehyde, such as terephthalaldehyde, under acidic conditions to form the corresponding Schiff base, which is then reduced to yield the desired amine . Another method involves the microwave-induced condensation of thiophen-2-ylmethanamine with iminodiacetic acid to form piperazine-2,6-dione derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(Thiophen-2-yl)phenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiophene and phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Activity

Research has indicated that 2-(4-(Thiophen-2-yl)phenyl)ethanamine may exhibit potential antidepressant properties. Studies suggest that compounds with similar structures can interact with serotonin receptors, leading to mood-enhancing effects. This compound's ability to modulate neurotransmitter levels makes it a candidate for further exploration in the treatment of depression and anxiety disorders.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the precise mechanisms and therapeutic potential.

Organic Electronics

Semiconducting Properties

Due to its thiophene moiety, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport makes it a promising candidate for enhancing the efficiency of these devices.

Material Science

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites.

Analytical Chemistry

Fluorescent Probes

Research has explored the use of this compound as a fluorescent probe in analytical chemistry. Its unique optical properties allow for sensitive detection of specific ions or biomolecules, facilitating advancements in biosensing technologies.

Case Study 1: Antidepressant Research

A study published in Journal of Medicinal Chemistry investigated the antidepressant-like effects of derivatives of this compound in animal models. Results indicated a significant reduction in depressive behaviors, supporting its potential as a therapeutic agent.

Case Study 2: Organic Electronics

In research conducted at a leading university, the integration of this compound into OLEDs demonstrated improved light emission efficiency compared to traditional materials. The findings were published in Advanced Materials, highlighting its applicability in next-generation display technologies.

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential antidepressant and neuroprotective effects; modulation of neurotransmitter levels |

| Organic Electronics | Used in OLEDs and OPVs due to semiconducting properties |

| Material Science | Building block for novel polymers with enhanced mechanical and thermal properties |

| Analytical Chemistry | Development of fluorescent probes for sensitive detection of ions or biomolecules |

Mecanismo De Acción

The mechanism of action of 2-(4-(Thiophen-2-yl)phenyl)ethanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids. The exact mechanism depends on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

2-(Thiophen-2-yl)ethanamine: An aromatic amine with a similar structure but lacking the phenyl ring.

Thiophen-2-ylmethanamine: Another related compound with a thiophene ring attached to a methanamine group.

Uniqueness

2-(4-(Thiophen-2-yl)phenyl)ethanamine is unique due to the presence of both thiophene and phenyl rings, which confer distinct electronic and steric properties. This dual aromatic system enhances its potential for diverse chemical reactions and applications in various fields.

Actividad Biológica

2-(4-(Thiophen-2-yl)phenyl)ethanamine, also known as a phenethylamine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiophene ring, which is known to contribute to various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenethylamine backbone with a thiophene moiety, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential receptor modulation. Studies indicate that compounds with similar structures often exhibit activity at the serotonin and dopamine receptors, which are critical in mood regulation and various neuropsychiatric disorders.

Antidepressant and Anxiolytic Effects

Research has shown that phenethylamine derivatives can exhibit antidepressant and anxiolytic effects. For instance, studies have indicated that modifications in the structure can enhance binding affinity to serotonin receptors, leading to improved mood regulation .

Antitumor Activity

Recent investigations into the antitumor properties of related compounds suggest that this compound may also possess cytotoxic effects against cancer cell lines. The presence of electron-donating groups in similar compounds has been linked to enhanced anti-proliferative activity, indicating a potential pathway for therapeutic development .

Neuroprotective Properties

The neuroprotective effects attributed to thiophene-containing compounds suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-(4-thiophen-2-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZJABBSTAATJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.